molecular formula C9H9Cl2NO B2694288 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol CAS No. 485403-38-1

5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B2694288
CAS No.: 485403-38-1
M. Wt: 218.08
InChI Key: OOYLCPWMVWUZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dichloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The exact mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

  • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
  • 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-6-ol

Uniqueness: 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is unique due to its specific substitution pattern and the presence of both chloro and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h4,12-13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYLCPWMVWUZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2Cl)Cl)O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID4245502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.